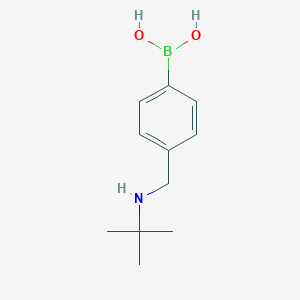

4-(tert-Butylaminomethyl)phenylboronic acid

Description

4-(tert-Butylaminomethyl)phenylboronic acid is a boronic acid derivative featuring a tert-butylaminomethyl substituent on the phenyl ring. The tert-butylaminomethyl group likely enhances steric bulk, solubility, and binding affinity to diol-containing biomolecules, making it valuable in drug delivery, sensors, and catalysis .

Properties

IUPAC Name |

[4-[(tert-butylamino)methyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BNO2/c1-11(2,3)13-8-9-4-6-10(7-5-9)12(14)15/h4-7,13-15H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBRKFYRSSMQHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CNC(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

Reductive amination is a two-step process involving the condensation of 4-formylphenylboronic acid with tert-butylamine to form an imine intermediate, followed by reduction to yield the secondary amine. This method avoids over-alkylation and ensures high selectivity.

Reaction Scheme

Experimental Protocol

-

Reactants :

-

Workup :

-

Filtration to remove the catalyst.

-

Solvent evaporation under reduced pressure.

-

Purification via silica gel chromatography (eluent: ethyl acetate/hexane).

-

Key Data

Alkylation of 4-Aminomethylphenylboronic Acid

tert-Butyl Group Introduction

This method involves alkylating the primary amine of 4-aminomethylphenylboronic acid with tert-butyl bromide or iodide under basic conditions.

Reaction Scheme

Optimization Insights

Key Data

Suzuki-Miyaura Coupling with tert-Butylaminomethyl Moieties

Boronic Acid Functionalization

A protected tert-butylaminomethyl group is introduced via Suzuki coupling, followed by deprotection.

Reaction Steps

-

Protection : Boc (tert-butoxycarbonyl) protection of 4-aminomethylphenylboronic acid using di-tert-butyl dicarbonate.

-

Coupling : Suzuki reaction with aryl halides (e.g., 3-bromo-5-fluoro-2-methoxypyridine) using Pd(PPh₃)₄ and Na₂CO₃.

-

Deprotection : Trifluoroacetic acid (TFA) removes the Boc group, yielding the free amine.

Critical Parameters

Key Data

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Reductive Amination | High selectivity, minimal by-products | Requires high-pressure H₂ equipment | 70–85% |

| Alkylation | Straightforward protocol | Risk of over-alkylation | 60–75% |

| Suzuki Coupling | Compatibility with complex substrates | Multi-step, time-consuming | 80–90% |

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butylaminomethyl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.

Substitution: The compound can participate in substitution reactions, where the tert-butylaminomethyl group or the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce a variety of substituted phenylboronic acids.

Scientific Research Applications

Biomedical Applications

1.1 Drug Delivery Systems

4-(tert-Butylaminomethyl)phenylboronic acid has been utilized in the development of pH-sensitive drug delivery systems. The ability of boronic acids to form reversible covalent bonds with diols makes them suitable for targeted drug delivery, particularly in cancer therapy. For instance, conjugates of this compound with chitosan nanoparticles have shown enhanced cellular uptake and tumor targeting capabilities.

- Case Study : A study demonstrated that chitosan nanoparticles functionalized with 4-(tert-Butylaminomethyl)phenylboronic acid exhibited improved internalization in tumor cells compared to non-decorated nanoparticles. This was attributed to the increased interaction between the boronic acid moiety and the overexpressed sialic acid on cancer cell surfaces, leading to enhanced therapeutic efficacy .

1.2 Protein Conjugation

The compound can also be used for the covalent modification of proteins, enhancing their stability and bioavailability. Boronic acids are known to interact with glycoproteins through their diol groups, facilitating the development of protein-drug conjugates.

- Case Study : In a recent research effort, bovine serum albumin was conjugated with phenylboronic acid derivatives, demonstrating significant improvements in protein delivery efficiency to target cells. The study highlighted the role of 4-(tert-Butylaminomethyl)phenylboronic acid in enhancing the binding affinity of proteins to cellular membranes .

Material Science Applications

2.1 Synthesis of Functionalized Polymers

The compound serves as a key building block for synthesizing functionalized polymers that can be used in various applications, including sensors and actuators. Its ability to form stable complexes with metal ions also opens avenues for creating materials with specific electronic properties.

- Data Table: Properties of Functionalized Polymers

| Polymer Type | Functional Group | Application Area |

|---|---|---|

| Boron-containing Polymers | 4-(tert-Butylaminomethyl)phenylboronic acid | Drug delivery systems |

| Conductive Polymers | Phenylboronic acid derivatives | Sensors and electronic devices |

Environmental Applications

3.1 Water Treatment Technologies

4-(tert-Butylaminomethyl)phenylboronic acid has potential applications in environmental remediation, particularly in water treatment processes where it can be used to remove heavy metals or organic pollutants through complexation.

Mechanism of Action

The mechanism of action of 4-(tert-Butylaminomethyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions and applications, such as in the formation of boronic esters and in biological systems where it can interact with biomolecules containing diol groups.

Comparison with Similar Compounds

Comparison with Similar Phenylboronic Acid Derivatives

Structural and Electronic Properties

The tert-butylaminomethyl group distinguishes 4-(tert-Butylaminomethyl)phenylboronic acid from other phenylboronic acids. Key comparisons include:

Table 1: Structural and Functional Comparison

| Compound Name | Substituent | pKa* | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| 4-(tert-Butylaminomethyl)phenylboronic acid | tert-butylaminomethyl | ~7.5 | ~225.1 | Drug delivery, biosensors |

| Phenylboronic acid | None | 8.8 | 121.93 | Cross-coupling reactions |

| 4-Acetylphenylboronic acid | Acetyl | N/A | 178.0 | Organic synthesis |

| 4-Biphenylboronic acid | Biphenyl | N/A | 198.0 | Material science |

| 4-(N-BOC-amino)phenylboronic acid | N-BOC-amino | N/A | 265.1 | Bioconjugation |

| 4-(Methoxycarbonyl)phenylboronic acid | Methoxycarbonyl | N/A | 180.0 | Crystallography studies |

*Phenylboronic acid derivatives with electron-withdrawing or bulky substituents exhibit reduced pKa values. For example, sulfonamide- and sulfonyl-substituted phenylboronic acids show pKa shifts of 1.4–1.7 units lower than phenylboronic acid (8.8 → 7.1–7.4) . The tert-butylaminomethyl group is expected to similarly lower pKa, enhancing reactivity at physiological pH.

Physicochemical and Functional Advantages

- pKa Modulation : The lowered pKa (~7.5) enables boronate ester formation with diols (e.g., glycoproteins) at physiological pH, critical for biosensors and targeted therapies .

- Steric Effects: Compared to 4-(methoxycarbonyl)phenylboronic acid (), the tert-butylaminomethyl group offers greater steric bulk without compromising hydrogen-bonding capacity, balancing reactivity and selectivity.

- Solubility: The polar tert-butylaminomethyl group likely improves aqueous solubility over nonpolar derivatives like 4-biphenylboronic acid, facilitating biomedical use .

Research Findings and Trends

Gene Delivery: Boronic acid-modified polymers (e.g., PEI) demonstrate that substituents like bromomethylphenylboronic acid enhance transfection efficiency by 10–20-fold . The tert-butylaminomethyl analog could offer similar or superior performance.

Antiviral Activity: Nanoparticles functionalized with phenylboronic acids inhibit HCV entry, with reduced cytotoxicity compared to other nanomaterials . The tert-butylaminomethyl group’s biocompatibility makes it a promising candidate.

Bioconjugation: 4-(N-BOC-amino)phenylboronic acid () and related compounds enable site-specific protein immobilization via boronate affinity chromatography, a strategy applicable to the tert-butylaminomethyl derivative .

Biological Activity

4-(tert-Butylaminomethyl)phenylboronic acid is a compound that falls within the category of boronic acids, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential applications in therapeutic contexts, mechanisms of action, and relevant research findings.

Overview of Boronic Acids

Boronic acids are characterized by their ability to form reversible covalent bonds with diols, a property that underpins many of their biological activities. These compounds have been investigated for various applications, including anticancer, antibacterial, and antiviral activities. The introduction of boronic acid moieties into drug molecules can enhance their pharmacological profiles by improving selectivity and potency against target receptors .

Anticancer Activity

Research indicates that boronic acids, including derivatives like 4-(tert-Butylaminomethyl)phenylboronic acid, exhibit significant anticancer properties. These compounds can act as proteasome inhibitors, which are crucial in regulating cellular protein levels. For example, studies have shown that certain boronic acid derivatives can halt the cell cycle in cancer cells at the G2/M phase, leading to inhibited growth. The mechanism often involves binding to nucleophilic sites on target proteins, disrupting their normal function .

Antibacterial Activity

Boronic acids have also been evaluated for their antibacterial properties. In vitro studies suggest that 4-(tert-Butylaminomethyl)phenylboronic acid may demonstrate activity against various bacterial strains. The exact mechanism is thought to involve interference with bacterial metabolic pathways or structural integrity . Comparative studies have shown that certain boronic acids possess lower Minimum Inhibitory Concentration (MIC) values against pathogens like Escherichia coli and Bacillus cereus, indicating potential as effective antibacterial agents .

Antiviral Activity

The antiviral potential of boronic acids has been explored as well. Some studies suggest that these compounds can inhibit viral replication by targeting viral proteins or host cell pathways essential for viral entry and propagation. While specific data on 4-(tert-Butylaminomethyl)phenylboronic acid is limited, the broader category of boronic acids has shown promise in this area .

The mechanisms through which 4-(tert-Butylaminomethyl)phenylboronic acid exerts its biological effects are multifaceted:

- Proteasome Inhibition : By binding to the active site of proteasomes, these compounds prevent the degradation of regulatory proteins involved in cell cycle progression.

- Covalent Bond Formation : The ability to form reversible covalent bonds with diols enhances the specificity and efficacy of these compounds in targeting biomolecules.

- Cellular Uptake : Modifications such as the tert-butyl group may facilitate improved cellular uptake and bioavailability compared to other derivatives .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Proteasome inhibition | , |

| Antibacterial | Disruption of metabolic pathways | , |

| Antiviral | Inhibition of viral replication | , |

Case Study: Anticancer Efficacy

A study conducted on various boronic acid derivatives demonstrated that those with specific structural modifications exhibited enhanced anticancer activity. For instance, compounds similar to 4-(tert-Butylaminomethyl)phenylboronic acid showed IC50 values significantly lower than traditional chemotherapeutics when tested against multiple myeloma cell lines. This suggests a promising role for such compounds in cancer therapeutics .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 4-(tert-Butylaminomethyl)phenylboronic acid?

- Methodological Answer :

- 1H NMR spectroscopy is critical for structural confirmation. Key peaks include the tert-butyl group (~1.3 ppm, singlet) and the aminomethyl proton (~3.8 ppm, multiplet). Boronic acid protons (B–OH) typically appear as broad signals between 6–8 ppm but may vary with solvent .

- Mass spectrometry (MS) confirms molecular weight and purity. Electrospray ionization (ESI-MS) or high-resolution mass spectrometry (HRMS) should detect the molecular ion peak at m/z corresponding to the compound’s formula (e.g., C₁₁H₁₈BNO₂). Use deuterated solvents (e.g., DMSO-d₆) to avoid interference in NMR .

Q. How is 4-(tert-Butylaminomethyl)phenylboronic acid synthesized?

- Methodological Answer :

- A Suzuki-Miyaura coupling is commonly employed. For example:

- React 4-bromo-(tert-butylaminomethyl)benzene with bis(pinacolato)diboron in the presence of Pd(PPh₃)₄ catalyst and K₂CO₃ in a 1,4-dioxane/water mixture at 80–100°C for 12–24 hours .

- Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water .

Q. What are the key safety considerations when handling this compound?

- Methodological Answer :

- Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritation. If inhaled, move to fresh air and seek medical attention .

- Store in a dry, inert atmosphere (argon) at 2–8°C to prevent boronic acid degradation via hydrolysis .

Advanced Research Questions

Q. How do computational models (e.g., DFT/B3LYP) aid in understanding this compound’s electronic properties?

- Methodological Answer :

- DFT/B3LYP calculations at the 6-311++G(d,p) basis set optimize molecular geometry and predict frontier molecular orbitals (HOMO-LUMO). For phenylboronic acids, the B–O bond length (~1.36 Å) and dihedral angles between substituents (e.g., tert-butyl group) influence reactivity .

- Electrostatic potential maps identify nucleophilic/electrophilic sites, aiding in predicting interactions with biomolecules (e.g., saccharides) .

Q. What factors influence the stability of 4-(tert-Butylaminomethyl)phenylboronic acid in aqueous solutions?

- Methodological Answer :

- pH-dependent hydrolysis : Boronic acids form tetrahedral boronate esters under basic conditions (pH > 8.5). Use buffered solutions (e.g., PBS at pH 7.4) to minimize degradation .

- Chelation effects : Metal ions (e.g., Cu²⁺) accelerate decomposition. Include EDTA (1–5 mM) in aqueous formulations to chelate metals .

Q. How can researchers optimize Suzuki coupling yields for derivatives of this compound?

- Methodological Answer :

- Catalyst selection : Pd(OAc)₂ with SPhos ligand increases efficiency for sterically hindered aryl bromides .

- Solvent systems : Use toluene/ethanol (3:1) for better solubility of tert-butyl-substituted substrates.

- Reaction monitoring : Track conversion via TLC (Rf ~0.4 in ethyl acetate/hexane) or HPLC-MS .

Q. What strategies resolve contradictions in binding affinity data for saccharide interactions?

- Methodological Answer :

- Competitive assays : Use fluorescence displacement with Alizarin Red S (ARS) to quantify binding constants (Ka). Correct for inner-filter effects via UV-vis calibration .

- Control experiments : Test for nonspecific binding by comparing results with structurally similar boronic acids (e.g., 4-methoxyphenylboronic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.